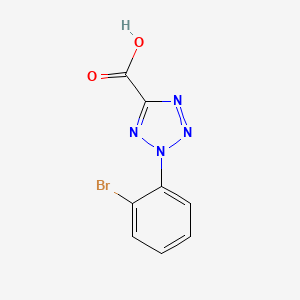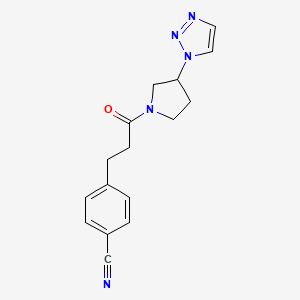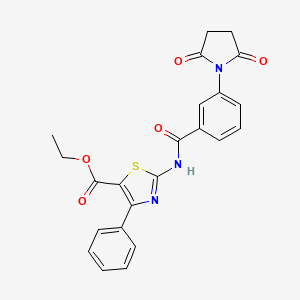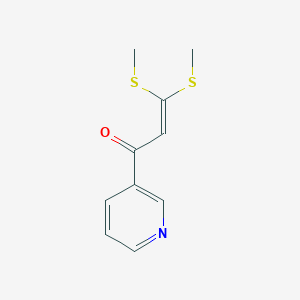![molecular formula C14H13N3OS3 B2862361 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1251574-83-0](/img/structure/B2862361.png)
1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule that contains several interesting functional groups. It has a benzo[d]thiazole ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals and dyes . The molecule also contains a thiophene ring, another type of heterocycle that is found in many important compounds, including some drugs and industrial chemicals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole and thiophene rings would likely contribute to the compound’s stability and possibly also its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could affect its solubility, while the various functional groups could influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Shankar et al. (2017) discusses the synthesis of novel urea derivatives, including compounds related to 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea. These compounds were evaluated for their anti-microbial activity and cytotoxicity, indicating the potential of such compounds in medicinal chemistry (Shankar et al., 2017).
Biological Activities
- Research by Cabrera-Pérez et al. (2016) on benzothiazole derivatives, similar in structure to the compound , revealed antioxidant activity. This indicates the potential of such compounds in combating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
- Another study by Esteves-Souza et al. (2006) on urea and thiourea derivatives showed significant antiproliferative action against cancer cell lines, highlighting the potential of such compounds in cancer research (Esteves-Souza et al., 2006).
Pharmacological Potential
- The work by Rosales-Hernández et al. (2022) provides a comprehensive review of the chemical and pharmacological aspects of (thio)ureabenzothiazoles, which are structurally related to the compound of interest. This review highlights their potential therapeutic applications and diverse biological activities (Rosales-Hernández et al., 2022).
Spectroscopic and Structural Analysis
- A study by Adeel et al. (2017) focuses on the synthesis and characterization of aminothiazole derivatives. These findings are relevant for understanding the structural and spectroscopic properties of similar compounds, including 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (Adeel et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-19-10-5-2-6-11-12(10)16-14(21-11)17-13(18)15-8-9-4-3-7-20-9/h2-7H,8H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPUDIXPQUFJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2862282.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862287.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)
![6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2862290.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2862292.png)



![Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862297.png)
![Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2862298.png)